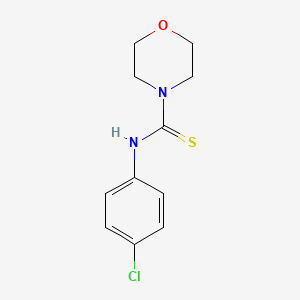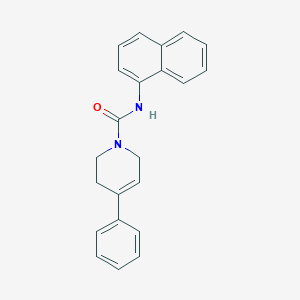
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as CNPOMe, is a chemical compound that belongs to the family of oxadiazoles. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By inhibiting the production of ROS, this compound may have potential therapeutic applications in these diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its unique properties, which make it a versatile compound for various applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential use in photodynamic therapy for cancer treatment. Another direction is to study its potential use in organic electronics for the fabrication of OLEDs. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through a multistep process. The first step involves the reaction of 2-chloro-5-nitroaniline with acetic anhydride to produce 2-acetamido-5-nitrochlorobenzene. The second step involves the reaction of 2-acetamido-5-nitrochlorobenzene with 3-methylphenylhydrazine to produce this compound.
Applications De Recherche Scientifique
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use in organic electronics as a material for the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-3-2-4-10(7-9)14-17-15(22-18-14)12-8-11(19(20)21)5-6-13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZJVSMOXVKQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)


![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)

